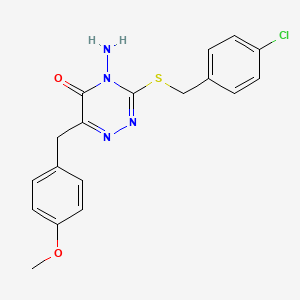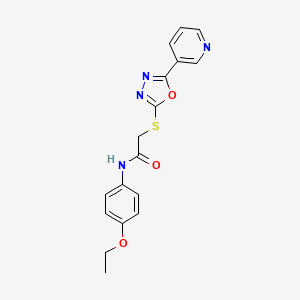
3-(5-bromo-1H-indazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1H-indazol-1-yl)propanenitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position of the indazole ring and a nitrile group attached to the propyl chain makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanenitrile typically involves the following steps:
Bromination of Indazole: The starting material, indazole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors or employing catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
3-(5-bromo-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Indazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound’s potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-1H-indazol-1-yl)propanenitrile is primarily related to its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine atom and nitrile group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-(5-bromo-1H-indazol-1-yl)propanenitrile can be compared with other indazole derivatives, such as:
3-(5-chloro-1H-indazol-1-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(5-fluoro-1H-indazol-1-yl)propanenitrile: Contains a fluorine atom, which can influence its pharmacokinetic properties.
3-(5-methyl-1H-indazol-1-yl)propanenitrile: The presence of a methyl group can alter its chemical and biological properties.
Propiedades
IUPAC Name |
3-(5-bromoindazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAALLXLVUFYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)


![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)


![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)



